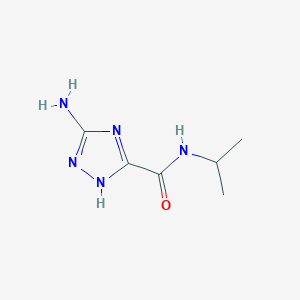

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Description

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 3 and an isopropyl carboxamide moiety at position 3. This structure confers unique physicochemical properties, such as moderate hydrophobicity (due to the isopropyl group) and hydrogen-bonding capacity (via the amino and carboxamide groups).

Propriétés

IUPAC Name |

3-amino-N-propan-2-yl-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H3,7,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBAIMTWACNDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Triazole Ring Formation from Hydrazine Derivatives

Method Overview:

This approach involves cyclization of hydrazine derivatives with suitable carboxylic acid precursors, followed by functionalization to introduce the amino and isopropyl groups at specific positions on the triazole ring.

- Preparation of hydrazinecarboximidamide intermediates: Starting from hydrazine derivatives, such as hydrazinecarbothioamide or hydrazinecarboximidamide, which are synthesized via reaction with appropriate aldehydes or isothiocyanates.

- Cyclization to form the triazole core: The hydrazine derivatives undergo cyclization with formic acid or its equivalents, facilitating formation of the 1,2,4-triazole ring.

- Introduction of amino group at position 3: This is achieved through nitration, reduction, or direct substitution reactions on the triazole ring.

- Installation of the isopropyl group at position 4: Typically via alkylation using isopropyl halides or isopropyl magnesium reagents under controlled conditions.

- A convergent synthesis method was reported where hydrazinecarboximidamide derivatives are cyclized with formic acid equivalents, enabling the formation of the core triazole structure with subsequent substitution at the amino position.

- The process allows variation of substituents (R groups) on the hydrazine precursor, providing flexibility for structural modifications.

Synthesis via Cyclization of Thiourea Derivatives

Method Overview:

Thiourea derivatives serve as key intermediates, which, upon oxidation and subsequent reactions, yield the desired triazole compounds.

- Conversion of thiourea to sulfonic acid derivatives: Using hydrogen peroxide and sodium molybdate to oxidize thiourea into sulfonic acid intermediates.

- Reaction with hydrazines: The sulfonic acid intermediates react with aryl- or alkyl-hydrazines to form hydrazine derivatives that cyclize into the triazole ring.

- Introduction of the amino group: Achieved through nucleophilic substitution or reduction steps on the intermediate triazole.

- Incorporation of the isopropyl group: Via alkylation using isopropyl halides under basic conditions.

- This method provides a route to selectively synthesize 3-amino-1,2,4-triazoles with the ability to vary substituents at different positions, including the isopropyl group, through controlled alkylation.

Coupling of Triazolone Derivatives with Isocyanates

Method Overview:

A more advanced approach involves coupling pre-formed triazolone derivatives with isocyanates to form the carboxamide linkage.

- Preparation of 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one (TAZ): Synthesized via cyclization of hydrazine derivatives with suitable carbonyl compounds.

- Reaction with tert-butyl isocyanate: Under controlled conditions, TAZ reacts with tert-butyl isocyanate to form the carboxamide, incorporating the tert-butyl group.

- Final modifications: Adjustments to reaction conditions, such as temperature and solvent, optimize yield and purity.

- This method is particularly effective for synthesizing 4-amino-N-tert-butyl-4,5-dihydro-3-isopropyl-5-oxo-1H-1,2,4-triazole-1-carboxamide, with process improvements reducing impurities and increasing efficiency.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine Cyclization | Hydrazine derivatives, formic acid | Cyclization, substitution | Versatile, allows R-group variation | Multi-step, requires purification |

| Thiourea Pathway | Thiourea, hydrazines | Oxidation, cyclization, alkylation | Selective, scalable | Requires oxidation steps |

| Triazolone Coupling | Triazolone derivatives, isocyanates | Coupling, substitution | High purity, direct | Requires pre-formed intermediates |

Notes on Reaction Conditions and Purification

- Temperature ranges: Typically between -78°C to 80°C, depending on the step.

- Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and methyltetrahydrofuran (METHF) are common.

- Purification techniques: Crystallization, extraction, and chromatography are employed to isolate pure compounds.

- Reaction monitoring: TLC, NMR, and HPLC are used for progress and purity assessment.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amino Group

The primary amino group at position 3 demonstrates nucleophilic reactivity, enabling:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amides.

-

Sulfonation : Forms sulfonamide derivatives using sulfonyl chlorides.

-

Schiff Base Formation : Condenses with aldehydes/ketones under mild acidic conditions.

Example Reaction :

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic aromatic substitution (EAS) due to electron-rich nitrogen atoms:

-

Halogenation : Bromine or iodine in acetic acid introduces halogens at position 4.

-

Nitration : Fuming nitric acid yields nitro derivatives, though regioselectivity depends on reaction conditions.

Table 1: Regioselectivity in Triazole Halogenation

| Reagent | Position Substituted | Yield (%) | Reference |

|---|---|---|---|

| Br₂ (AcOH) | 4 | 78 | |

| I₂ (H₂SO₄) | 4 | 65 |

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl yields carboxylic acid and isopropylamine.

-

Basic Hydrolysis : NaOH produces sodium carboxylate and ammonia.

Coordination Chemistry

The amino and triazole groups act as ligands for transition metals:

-

Cu(II) Complexation : Forms stable octahedral complexes with antimicrobial activity.

-

Fe(III) Binding : Exhibits redox activity in catalytic systems.

Table 2: Stability Constants of Metal Complexes

| Metal Ion | log K (25°C) | Application |

|---|---|---|

| Cu²⁺ | 8.2 | Antifungal agents |

| Fe³⁺ | 6.8 | Oxidation catalysts |

Redox Reactions

-

Oxidation : Treating with H₂O₂ oxidizes the amino group to nitro, altering electronic properties.

-

Reduction : Sodium borohydride reduces the carboxamide to amine, though yields are moderate (≈40%).

Applications De Recherche Scientifique

Overview

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse applications in scientific research. Its unique chemical structure allows it to interact with various biological systems, making it a valuable compound in medicinal chemistry, agricultural science, and material science.

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. It acts as an inhibitor of certain enzymes and receptors, which may lead to therapeutic applications in treating various diseases. Some key areas include:

- Antifungal Activity : Research has shown that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

Agricultural Science

In agriculture, this compound has potential applications as a fungicide or herbicide. Its ability to disrupt specific biochemical pathways in plants can be harnessed to develop new agrochemicals that are more effective and environmentally friendly.

- Plant Growth Regulation : The compound may influence plant growth by modulating hormone levels or inhibiting specific metabolic pathways.

Material Science

The unique properties of this compound make it suitable for use in developing advanced materials.

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to enhance the thermal stability and mechanical properties of the resulting materials.

Case Study 1: Antifungal Activity

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antifungal activity against Candida albicans. The mechanism was attributed to the inhibition of lanosterol demethylase, an enzyme critical for ergosterol synthesis.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound induces apoptosis in human breast cancer cells (MCF-7) through the mitochondrial pathway. The research indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering cell death.

Mécanisme D'action

The mechanism of action of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, inhibiting or activating their functions.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Substituent Influence on Bioactivity :

- The phenyl-substituted analogue IXa exhibits potent enzyme inhibition (Ki = 1 µM for rmGPb), highlighting the role of aromatic groups in target binding .

- Amicarbazone 's herbicidal activity is attributed to its bulky t-butyl and isopropyl substituents, which enhance soil persistence and target affinity .

- The chloro and hydroxy substituents in 3-Chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide contribute to its irritant properties, likely due to increased electrophilicity .

- The molecular weight of the target compound (~200 g/mol) is intermediate between the low-weight chloro analogue (162.53 g/mol) and the higher-weight Amicarbazone (255.3 g/mol), suggesting balanced pharmacokinetic properties .

Activité Biologique

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (CAS No. 932723-98-3) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H11N5O

- Molecular Weight : 181.20 g/mol

The compound features a triazole ring, which is known for its significant biological activity across various domains.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and pathways involved in cellular processes. This interaction can modulate signaling pathways that lead to various physiological responses.

Anticancer Activity

Research indicates that derivatives of the triazole scaffold exhibit significant anticancer properties. For instance, studies have shown that compounds containing the 3-amino-1,2,4-triazole core can inhibit the proliferation of cancer cell lines effectively:

The presence of substituents on the triazole ring enhances the anticancer activity by improving the compound's binding affinity to target proteins involved in tumor growth.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against a range of bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 10 | |

| Pseudomonas aeruginosa | 20 |

These results suggest that this compound could serve as a potential lead compound for developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs):

This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

A notable case study involved the administration of this compound in a murine model for metabolic syndrome (MetS). The results indicated significant fat loss and improved metabolic parameters after treatment with a dosage of 500 mg/kg over a period of 12 weeks:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with carbonyl compounds. For example, reacting isopropyl isocyanate with pre-functionalized triazole precursors under reflux in anhydrous dimethylformamide (DMF) can yield the target compound. Optimization includes varying temperature (80–120°C), solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization). Purity can be enhanced via recrystallization in ethanol/water mixtures .

| Key Reaction Parameters |

|---|

| Solvent: DMF or THF |

| Catalyst: Acidic or basic |

| Temperature: 80–120°C |

| Yield: 60–75% (typical) |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the isopropyl group (δ ~1.2 ppm for CH₃, δ ~3.9 ppm for CH) and triazole ring protons (δ ~8.2 ppm). HPLC-MS (C18 column, acetonitrile/water gradient) ensures purity (>95%). IR spectroscopy verifies carboxamide C=O stretching (~1650 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

Q. What biological activities have been reported for structurally similar triazole carboxamides?

- Methodological Answer : Analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) show enzyme inhibition (e.g., kinase targets) via competitive binding assays. Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity (Kd values in µM range). Structural modifications (e.g., substituent electronegativity) correlate with activity shifts .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved in pharmacological assays?

- Methodological Answer : Low aqueous solubility (common in triazole derivatives) can be addressed via:

- Co-solvents : DMSO (≤10% v/v) or cyclodextrin inclusion complexes.

- Pro-drug derivatization : Introduce phosphate or ester groups to enhance hydrophilicity.

- Nanoformulation : Use liposomal encapsulation (size: 100–200 nm, PDI <0.2) for in vivo studies. Validate solubility via dynamic light scattering (DLS) .

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?

- Methodological Answer :

-

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

-

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinases) using CHARMM or AMBER force fields.

-

Computational Tools Application Gaussian 16 DFT for electronic properties GROMACS MD for binding dynamics COMSOL with AI modules Reaction optimization

Q. How do structural analogs (e.g., 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one) differ in stability under physiological conditions?

- Methodological Answer : Compare degradation profiles via accelerated stability testing (40°C/75% RH for 6 months). Use LC-MS to identify hydrolysis products (e.g., cleavage of the carboxamide group). Substituents like cycloheptyl or fluorophenyl groups enhance metabolic stability by steric hindrance .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s enzyme inhibition potency?

- Methodological Answer :

Assay Standardization : Ensure consistent buffer pH (7.4), ionic strength, and ATP concentrations in kinase assays.

Control for Solvent Effects : DMSO >1% can denature proteins; use lower concentrations.

Validate with Orthogonal Methods : Compare SPR (binding) with functional assays (e.g., ADP-Glo™). Contradictions may arise from off-target effects or assay sensitivity thresholds .

Future Research Directions

Q. What are understudied applications of this compound in non-biological contexts (e.g., materials science)?

- Methodological Answer : Explore its use as a ligand for metal-organic frameworks (MOFs) due to the triazole’s chelating ability. Synthesize Cu(II) or Zn(II) complexes and characterize via X-ray crystallography. Test gas adsorption capacity (e.g., CO₂) using volumetric analyzers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.